An In-depth Technical Guide on the Chemical Properties of 2,4-Dioxo-4-phenylbutanoic Acid
An In-depth Technical Guide on the Chemical Properties of 2,4-Dioxo-4-phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dioxo-4-phenylbutanoic acid, also known as benzoylpyruvic acid, is a keto acid of significant interest in medicinal chemistry, primarily due to its potent antiviral properties. This technical guide provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis, and biological activity, with a focus on its role as an inhibitor of the influenza virus endonuclease. Detailed experimental methodologies and data are presented to support further research and development efforts.
Chemical and Physical Properties
2,4-Dioxo-4-phenylbutanoic acid is a solid, light beige to beige compound.[1] It is characterized by the presence of a phenyl group, two ketone functionalities, and a carboxylic acid moiety, which contribute to its unique chemical reactivity and biological function.
Table 1: General and Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 2,4-dioxo-4-phenylbutanoic acid | [2] |
| Synonyms | Benzoylpyruvic acid, α,γ-Dioxobenzenebutanoic acid | [3][4] |
| CAS Number | 5817-92-5 | [5] |
| Molecular Formula | C₁₀H₈O₄ | [5] |
| Molecular Weight | 192.17 g/mol | [5] |
| Melting Point | 150 °C | [5] |
| Boiling Point | Not available (decomposes) | |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| pKa (Predicted) | 2.15 ± 0.54 | [1] |
| Appearance | Light Beige to Beige Solid | [1] |
| Storage | Store at 10°C - 25°C, protect from light | [5] |
Tautomerism
A key chemical feature of 2,4-Dioxo-4-phenylbutanoic acid is its existence in a tautomeric equilibrium between the diketo and enol forms.[5] Quantum chemical calculations and NMR studies have shown that the enolic tautomers are more stable than the diketo form in both the gas phase and in solution. In highly acidic aqueous media, where the molecule is unionized, the predominant tautomer is the enol form with the keto group closer to the phenyl ring.[6][7] The specific tautomeric form present in solution can significantly influence its interaction with biological targets and metal ions.[6]
Spectral Data
Table 2: Spectral Data Summary
| Technique | Description |
| ¹H NMR | In deuterated chloroform (CDCl₃), the proton NMR spectrum of the related 4-oxo-4-phenylbutanoic acid shows characteristic signals for the phenyl protons (δ 7.99-7.47 ppm) and the methylene protons (δ 3.32 and 2.82 ppm). For 2,4-dioxo-4-phenylbutanoic acid, the spectrum is complicated by the keto-enol tautomerism, with signals corresponding to both forms being present in varying ratios depending on the solvent and pH.[3] |
| ¹³C NMR | The carbon NMR spectrum of 4-oxo-4-phenylbutanoic acid in CDCl₃ displays signals for the carbonyl carbons (δ 197.9 and 178.4 ppm), the phenyl carbons (δ 136.5-128.2 ppm), and the methylene carbons (δ 33.3 and 28.1 ppm). The ¹³C NMR of 2,4-dioxo-4-phenylbutanoic acid will also reflect the tautomeric equilibrium.[3] |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) of 4-oxo-4-phenylbutanoic acid shows a [M+H]⁺ ion at m/z 179.0703, consistent with the molecular formula C₁₀H₁₁O₃. For 2,4-dioxo-4-phenylbutanoic acid (C₁₀H₈O₄), the expected [M+H]⁺ ion would be at approximately m/z 193.0495.[3] |
| Infrared (IR) Spectroscopy | The IR spectrum of the related ethyl 2,4-dioxo-4-phenylbutanoate shows characteristic absorption bands for C-H stretching of the aromatic ring (~3082 cm⁻¹), C-H stretching of the aliphatic chain (2995-2935 cm⁻¹), C=O stretching of the ester (1735 cm⁻¹), and C=O stretching of the ketones (1637 cm⁻¹).[8] |
Synthesis
The synthesis of 2,4-Dioxo-4-phenylbutanoic acid can be achieved through a Claisen condensation reaction. A general and efficient method involves the reaction of an acetophenone derivative with diethyl oxalate in the presence of a base like sodium ethoxide. The resulting ethyl ester can then be hydrolyzed to the desired carboxylic acid.
Experimental Protocol: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate
This protocol is adapted from a general procedure for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates.[8]
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Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1 equivalent) in anhydrous ethanol (a sufficient volume to dissolve the sodium) with stirring.
-
Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate (1 equivalent) and acetophenone (1 equivalent) dropwise with continuous stirring.
-
Reaction Monitoring: Stir the reaction mixture overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Heating: After overnight stirring, heat the reaction mixture at 80 °C for 30 minutes to ensure completion.
-
Work-up: Cool the reaction mixture to room temperature and then acidify to pH 2 with a dilute solution of sulfuric acid.
-
Extraction: Extract the product into an organic solvent such as dichloromethane.
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Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to obtain pure ethyl 2,4-dioxo-4-phenylbutanoate.
Note: Hydrolysis of the resulting ester to the carboxylic acid can be achieved under standard acidic or basic conditions.
Biological Activity and Mechanism of Action
2,4-Dioxo-4-phenylbutanoic acid is a well-documented inhibitor of the influenza virus.[9] Its antiviral activity stems from the specific inhibition of the cap-dependent endonuclease activity of the viral transcriptase complex. This enzyme is essential for the "cap-snatching" mechanism, a process where the virus cleaves the 5' caps of host cell pre-mRNAs to use as primers for its own mRNA synthesis. By inhibiting this endonuclease, 2,4-Dioxo-4-phenylbutanoic acid effectively halts viral transcription and replication. This compound has been shown to be active against both influenza A and B viruses.[9]
Signaling Pathway Diagram
Caption: Inhibition of Influenza Virus Replication by 2,4-Dioxo-4-phenylbutanoic Acid.
Experimental Protocol: In Vitro Influenza Endonuclease Inhibition Assay (Fluorescence Polarization)
This is a generalized protocol based on the description of a high-throughput fluorescence polarization (FP) assay.[10]
-
Assay Components:
-
Recombinant influenza PA endonuclease domain (PAN).
-
A fluorescein-labeled compound known to bind to the PAN active site (fluorescent probe).
-
Assay buffer.
-
2,4-Dioxo-4-phenylbutanoic acid (test compound).
-
-
Assay Procedure:
-
In a microplate, combine the PAN protein and the fluorescent probe in the assay buffer.
-
Add varying concentrations of 2,4-Dioxo-4-phenylbutanoic acid to the wells.
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
-
Data Analysis:
-
The binding of the fluorescent probe to the PAN protein results in a high FP signal.
-
Competitive binding of 2,4-Dioxo-4-phenylbutanoic acid to the active site displaces the fluorescent probe, leading to a decrease in the FP signal.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.
-
Experimental Workflow Diagram
References
- 1. 2,4-DIOXO-4-PHENYLBUTANOIC ACID CAS#: 5817-92-5 [m.chemicalbook.com]
- 2. 2,4-Dioxo-4-phenylbutanoic acid | C10H8O4 | CID 493418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 2,4-Dioxo-4-phenylbutanoic acid | CymitQuimica [cymitquimica.com]
- 5. 2,4-Dioxo-4-phenylbutanoic acid | 5817-92-5 | FD133357 [biosynth.com]
- 6. chem.bg.ac.rs [chem.bg.ac.rs]
- 7. 2,4-Dioxo-4-phenylbutanoic acid | 5817-92-5 | Benchchem [benchchem.com]
- 8. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 9. chembk.com [chembk.com]
- 10. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
